![molecular formula C7H10Cl2F2N2 B2922141 [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2490432-09-0](/img/structure/B2922141.png)
[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” is a versatile chemical compound widely used in scientific research. It has a CAS Number of 2490432-09-0 and a molecular weight of 231.07 . It is a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-11-6(3-5)4-10;;/h1-3,7H,4,10H2;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 231.07 .科学的研究の応用
Protein Kinase Inhibition
This compound has been identified as a key intermediate in the preparation of protein kinase inhibitors. These inhibitors are crucial in cancer research as they can regulate cell functions by turning enzymes on or off .
Phosphoinositide 3-Kinase (PI3K) Research
EN300-27122191: is used in the synthesis of compounds that inhibit PI3K, an enzyme involved in cell growth and survival. Inhibitors of PI3K have potential applications in treating cancers and other diseases where cell growth is dysregulated .
Mechanistic Target of Rapamycin (mTOR) Kinase Research
The compound is also a precursor for the synthesis of mTOR kinase inhibitors. mTOR is a critical enzyme in cell proliferation, and its inhibitors are being studied for their potential to treat various cancers .
Analytical Chemistry
In analytical chemistry, EN300-27122191 can be used as a standard or reagent in various assays and analytical methods to quantify or identify other substances due to its well-defined properties .
Chemical Education
Lastly, EN300-27122191 can be employed in educational settings, such as university research labs, to teach advanced synthetic techniques and chemical analysis methods to students .
Safety and Hazards
作用機序
Target of Action
The primary targets of [4-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride, also known as EN300-27122191, are the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) kinase . These kinases play crucial roles in cellular processes such as growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them important targets for therapeutic intervention.
Mode of Action
The compound interacts with its targets (PI3K and mTOR kinase) by binding to their active sites. This binding inhibits the kinase activity of PI3K and mTOR, thereby preventing the phosphorylation of downstream proteins . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of PI3K and mTOR kinase affects multiple biochemical pathways. Most notably, it impacts the PI3K/AKT/mTOR pathway , which is involved in cell cycle progression, growth, and survival. By inhibiting this pathway, EN300-27122191 can potentially halt cell proliferation and induce apoptosis .
Pharmacokinetics
The presence of the difluoromethyl group in the compound is known to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in drug design .
Result of Action
The molecular and cellular effects of EN300-27122191’s action primarily involve the inhibition of cell growth and proliferation, and the induction of apoptosis. These effects are due to the compound’s inhibitory action on PI3K and mTOR kinase .
特性
IUPAC Name |
[4-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-11-6(3-5)4-10;;/h1-3,7H,4,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPIRVZYCKRQFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2490432-09-0 |
Source


|
| Record name | 1-[4-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

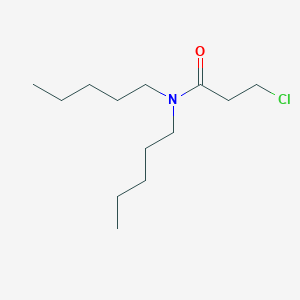

![8-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2922060.png)
![2-[(2-Chloro-4-nitrophenoxy)methyl]oxirane](/img/structure/B2922061.png)
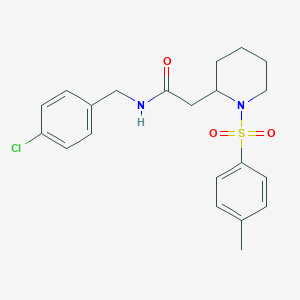
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922063.png)
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2922068.png)
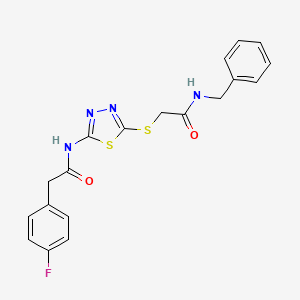
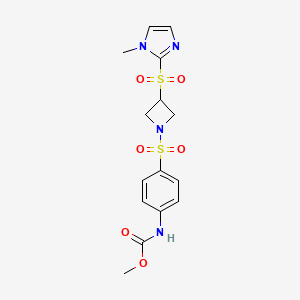
![1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2922073.png)
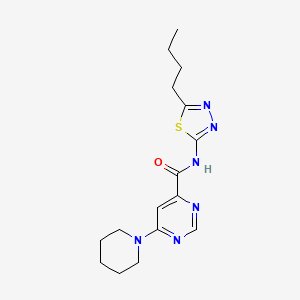
![7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2922078.png)

![5-cyclopropyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2922081.png)